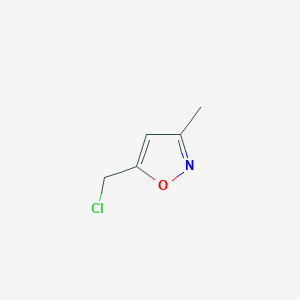
2-Methyl-L-cysteine
Overview
Description
2-Methyl-L-cysteine is a derivative of the amino acid cysteine, characterized by the presence of a methyl group attached to the alpha carbon
Preparation Methods
Synthetic Routes and Reaction Conditions: 2-Methyl-L-cysteine can be synthesized through several methods. One common approach involves the use of cysteine desulfhydrase, an enzyme that catalyzes the conversion of substrates like beta-chloro-L-alanine and methyl mercaptan into this compound . Another method involves the esterification of this compound followed by alkylation .
Industrial Production Methods: Industrial production of this compound typically involves the use of high-purity chiral this compound hydrochloride. This compound is dissolved in an organic solvent with a reducing agent, followed by stirring and cooling crystallization to obtain high-purity this compound .
Chemical Reactions Analysis
Types of Reactions: 2-Methyl-L-cysteine undergoes various chemical reactions, including oxidation, reduction, and substitution. For instance, it can be oxidized to form disulfides or reduced to yield thiols .
Common Reagents and Conditions: Common reagents used in these reactions include hydrogen peroxide for oxidation and sodium borohydride for reduction. The reactions typically occur under mild conditions, such as room temperature and neutral pH .
Major Products: The major products formed from these reactions include disulfides, thiols, and various substituted derivatives depending on the specific reagents and conditions used .
Scientific Research Applications
2-Methyl-L-cysteine has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 2-Methyl-L-cysteine involves its ability to undergo redox reactions, thereby exhibiting antioxidant properties. It can interact with various molecular targets, including enzymes and proteins, to modulate their activity. For example, it can form disulfide bonds with cysteine residues in proteins, affecting their structure and function .
Comparison with Similar Compounds
L-Cysteine: The parent compound, which lacks the methyl group.
S-Methyl-L-cysteine: Another derivative with a methyl group attached to the sulfur atom.
N-Acetyl-L-cysteine: A derivative with an acetyl group attached to the amino group.
Comparison: 2-Methyl-L-cysteine is unique due to the presence of the methyl group on the alpha carbon, which influences its chemical reactivity and biological activity. Compared to L-cysteine, it has different redox properties and can form more stable disulfide bonds. S-Methyl-L-cysteine and N-Acetyl-L-cysteine have different substitution patterns, leading to variations in their chemical behavior and applications .
Properties
IUPAC Name |
(2R)-2-amino-2-methyl-3-sulfanylpropanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H9NO2S/c1-4(5,2-8)3(6)7/h8H,2,5H2,1H3,(H,6,7)/t4-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NZBONMFLYFGTAC-BYPYZUCNSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CS)(C(=O)O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@](CS)(C(=O)O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H9NO2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40433671 | |
| Record name | 2-methylcysteine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40433671 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
135.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
22681-73-8 | |
| Record name | 2-methylcysteine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40433671 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















